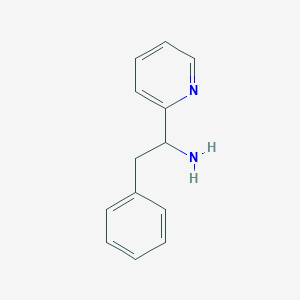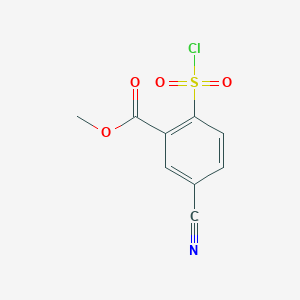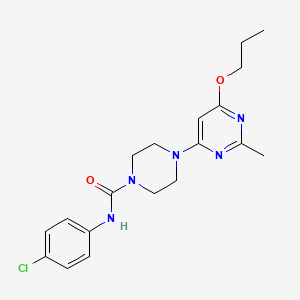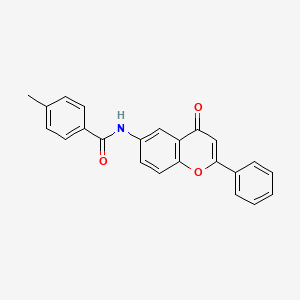
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique
Spin-Crossover Complexes
One-dimensional spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds demonstrate the role of imidazole derivatives in creating materials with interesting magnetic properties. These complexes exhibit a steep one-step spin crossover (SCO) between high-spin and low-spin states, which is a key feature for materials used in sensors and memory devices (Nishi et al., 2010).
Corrosion Inhibition
Imidazole derivatives have shown effectiveness as corrosion inhibitors, protecting materials in aggressive environments. An experimental study on 1-(2-ethylamino)-2-methylimidazoline and its related compounds demonstrated their potential to significantly reduce corrosion in carbon steel, highlighting the utility of imidazole derivatives in industrial applications (Cruz et al., 2004).
Medicinal Chemistry
Imidazopyridines, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry due to their structural character and bioactivity. The synthesis and modification of these structures to explore their potential in drug development reflect the relevance of imidazole derivatives in creating pharmacologically active agents (Bagdi et al., 2015).
Antiviral and Antibacterial Agents
Research into imidazoline and imidazole derivatives for antiviral and antibacterial applications has yielded promising results. For instance, novel imidazo[4,5-b]pyridines have been synthesized and evaluated for their anti-HBV activity, showcasing the potential of these compounds in treating viral infections (Gerasi et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine” are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with an imidazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions would depend on the specific target and the compound’s conformation.
Biochemical Pathways
Imidazole-containing compounds can participate in a wide range of biological processes, including signal transduction, DNA synthesis, and enzymatic reactions
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s imidazole ring has a pKa around 7, suggesting it can exist in both protonated and unprotonated forms depending on the pH . This could potentially affect its interaction with targets and its stability in different biological environments.
Propriétés
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-18-19-10-13-20(18)14-16-8-11-21(12-9-16)24(22,23)17-6-4-15(2)5-7-17/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVWUBBDIDOFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
![N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372303.png)
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)




![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)


![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)